Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BR101549 is a novel compound identified as a potential lead for the development of anti-diabetic drugs. It is a non-thiazolidinedione agonist of peroxisome proliferator-activated receptor gamma (PPARγ), originally derived from the backbone of the anti-hypertensive drug Fimasartan . The compound has shown promising results in activating PPARγ to the level of Pioglitazone in vitro and has demonstrated its effects on blood glucose control in mouse proof-of-concept evaluations .
准备方法
The synthesis of BR101549 involves several steps, starting from the backbone structure of Fimasartan. The synthetic route includes the incorporation of specific functional groups to enhance its binding affinity and selectivity towards PPARγ. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to achieve the desired product . Industrial production methods focus on optimizing the yield and purity of BR101549 through large-scale synthesis techniques, ensuring the compound’s stability and efficacy for pharmaceutical applications .
化学反应分析
BR101549 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the BR101549 molecule .
科学研究应用
BR101549 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of PPARγ agonists . In biology, BR101549 is used to investigate the molecular mechanisms underlying PPARγ activation and its effects on cellular processes . In medicine, the compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes, with studies showing its ability to improve blood glucose control and metabolic stability . Additionally, BR101549 has industrial applications in the development of new pharmaceuticals and the optimization of drug synthesis processes .
作用机制
BR101549 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism . Upon binding, BR101549 induces a conformational change in PPARγ, leading to the activation of target genes involved in glucose uptake, insulin sensitivity, and lipid metabolism . The molecular targets and pathways involved in this process include the upregulation of glucose transporter type 4 (GLUT4) and the modulation of adiponectin levels, which collectively contribute to improved metabolic control .
相似化合物的比较
BR101549 is unique compared to other PPARγ agonists due to its non-thiazolidinedione structure and distinct binding characteristics . Similar compounds include Pioglitazone and Rosiglitazone, which are thiazolidinedione-based PPARγ agonists . Unlike these traditional agonists, BR101549 offers a different binding profile and potentially fewer side effects, making it a promising candidate for further development .
属性
分子式 |
C30H34N4O5 |
---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
ethyl 2-[2-butyl-6-oxo-1-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-4-propan-2-ylpyrimidin-5-yl]acetate |
InChI |
InChI=1S/C30H34N4O5/c1-5-7-12-25-31-27(19(3)4)24(17-26(35)38-6-2)29(36)34(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)28-32-30(37)39-33-28/h8-11,13-16,19H,5-7,12,17-18H2,1-4H3,(H,32,33,37) |
InChI 键 |
AGTBDYUKVYUOHD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC(=O)OCC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。